molecular formula C10H12O B3052037 2-Methyl-2-phenylpropanal CAS No. 3805-10-5

2-Methyl-2-phenylpropanal

Cat. No.: B3052037
CAS No.: 3805-10-5
M. Wt: 148.2 g/mol
InChI Key: RJOWHRLIQNKYKW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanal, also known as benzeneacetaldehyde, alpha, alpha-dimethyl-, is an organic compound with the molecular formula C10H12O. It is an aldehyde with a phenyl group and two methyl groups attached to the alpha carbon. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylpropanal can be synthesized through several methods:

    Hydroformylation of Allylbenzene: This method involves the addition of a formyl group to allylbenzene in the presence of a catalyst.

    Benzylation of 2-Ethylthiazoline: Followed by reduction with aluminum amalgam and cleavage with mercuric chloride.

    Phenylation of 2-Vinyl-5,6-dihydro-1,3-oxazine: Using phenylmagnesium bromide followed by methylation and hydrolysis.

    Arylation of 2-Methyl-2-propen-1-ol: Catalyzed by zero-valent palladium complexes.

Industrial Production Methods: In industrial settings, this compound is often produced using the hydroformylation method due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions with a rhodium or cobalt catalyst.

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid.

    Reduction: It can be reduced to form 2-methyl-2-phenylpropanol.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products:

    Oxidation: 2-Methyl-2-phenylpropanoic acid.

    Reduction: 2-Methyl-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenylpropanal has several applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: Similar structure but lacks the two methyl groups.

    2-Methylpropanal: Similar structure but lacks the phenyl group.

    2-Phenylpropanal: Similar structure but has only one methyl group.

Uniqueness: 2-Methyl-2-phenylpropanal is unique due to the presence of both the phenyl and two methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-methyl-2-phenylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWHRLIQNKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300822
Record name 2-Methyl-2-phenylpropanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3805-10-5
Record name 3805-10-5
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Record name 2-Methyl-2-phenylpropanal
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Record name 2-methyl-2-phenylpropanal
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Synthesis routes and methods I

Procedure details

To a solution of oxalylchloride (4.1 ml) in dichloromethane (100 ml) was added dropwise a solution of dimethylsufoxide (7.14 g) in dichloromethane (10 ml) at -60° C., and the mixture was stirred for 10 minutes. To the resultant mixture was added a solution of 2-methyl-2-phenylpropanol (6.16 g) in dichloromethane (15 ml) at the same temperature. After stirring for one hour, to the mixture was added triethylamine (20.7 g). The mixture was further stirred for 30 minutes and allowed to room temperature. After adding water, the mixture was extracted with dichloromethane. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resultant residue was subjected to silica gel (40 g) column chromatography and elution with 2% ethyl acetate hexane solution gave 4.93 g of 2-methyl-2-phenylpropanal.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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6.16 g
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reactant
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15 mL
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20.7 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-2-phenylpropanenitrile (290 g, 2.00 mol) in hexane (2000 mL) at 0° C. under N2 is added diisobutylaluminum hydride (DIBAL-H) (2600 mL, 1M in hexane) over a period of 80 minutes. The reaction mixture is stirred at 6-14° C. for 15 minutes, then allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is cooled to 0° C. and H2O (50 mL) is added slowly during 1 hour. Aqueous HCl (900 mL, 15%) is then added slowly to maintain a gentle reflux. The reaction mixture is stirred for 17 hours and the organic phase is separated. The aqueous layer is extracted with ethyl acetate (400 mL) and the combined organic layers are washed with water (300 mL), brine (300 mL) and dried over Na2SO4. The organic extracts are filtered and concentrated to give 2-methyl-2-phenylpropanal as an oil (275 g, 92.8% yield, 98.2% by HPLC area).
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
2600 mL
Type
reactant
Reaction Step One
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2000 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
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reactant
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900 mL
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol) in DMSO (150 mL) was added triethylamine (24.7 mL, 178.0 mmo) at rt, followed by pyridine sulfuric oxide (28.6 g, 180.0 mmol). The mixture was stirred for 2.5 h at rt. Water was added and the resulting mixture was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and concentrated to obtain the crude product 2-methyl-2-phenyl-propionaldehyde (12.0 mg, 91.6%), which was used to the next step without further purification.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
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reactant
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150 mL
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28.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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